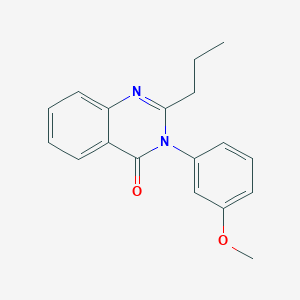
Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate, also known as compound 1, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of phosphonate derivatives, which have been extensively studied for their biological activity. Compound 1 has been found to exhibit promising biological activity, making it a potential candidate for drug development.
作用机制
The mechanism of action of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer cell growth, bacterial cell wall synthesis, and inflammation. Compound 1 has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
Biochemical and Physiological Effects
Compound 1 has been found to exhibit various biochemical and physiological effects in scientific studies. It has been found to induce apoptosis in cancer cells, leading to cell death. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to reduce the expression of genes involved in cancer cell growth and survival. Compound 1 has also been found to exhibit antibacterial activity by disrupting bacterial cell wall synthesis, leading to bacterial cell death. Furthermore, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
Compound 1 has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been found to exhibit low toxicity in animal models, making it a potential candidate for drug development. However, there are also limitations to using Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could interfere with experimental results. Furthermore, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 may exhibit different effects in different cell lines or animal models, making it difficult to generalize experimental results.
未来方向
There are several future directions for research on Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1. One potential direction is to further explore its anticancer activity and investigate its potential as a cancer treatment. Additionally, further research could be conducted to optimize the synthesis of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 and improve its purity and yield. Furthermore, research could be conducted to better understand the mechanism of action of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 and identify its molecular targets. Finally, research could be conducted to investigate the potential of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 as an antimicrobial and anti-inflammatory agent.
合成方法
Compound 1 can be synthesized using a multistep process involving the reaction of 4-nitrobenzylamine with thiocarbohydrazide to form 1,3,4-thiadiazole-2-amine. The resulting Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate is then reacted with diphenyl phosphonochloridate to form diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino) methylphosphonate. The synthesis of Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been reported in several scientific publications, and the purity and yield of the Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate can be optimized using various purification techniques.
科学研究应用
Compound 1 has been found to exhibit promising biological activity in various scientific studies. It has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells in vitro and in vivo. Compound 1 has also been studied for its antimicrobial activity, and it has been found to exhibit potent activity against various bacterial strains. Additionally, Diphenyl {4-nitrophenyl}(1,3,4-thiadiazol-2-ylamino)methylphosphonate 1 has been studied for its anti-inflammatory activity, and it has been found to reduce inflammation in animal models.
属性
分子式 |
C21H17N4O5PS |
|---|---|
分子量 |
468.4 g/mol |
IUPAC 名称 |
N-[diphenoxyphosphoryl-(4-nitrophenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C21H17N4O5PS/c26-25(27)17-13-11-16(12-14-17)20(23-21-24-22-15-32-21)31(28,29-18-7-3-1-4-8-18)30-19-9-5-2-6-10-19/h1-15,20H,(H,23,24) |
InChI 键 |
SDMQERFJFAKIFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=NN=CS3)OC4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=NN=CS3)OC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)



![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)
![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)
![7-Methyl-2-[(2-methyl-2-propenyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B290233.png)
![3-chloro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B290236.png)
![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)
![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)
